3-Methylbutyl 4-methylpent-4-en-2-ynoate
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Overview
Description
3-Methylbutyl 4-methylpent-4-en-2-ynoate is an organic compound with the molecular formula C12H18O2. It is an ester, characterized by the presence of a carbonyl group adjacent to an ether linkage. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl 4-methylpent-4-en-2-ynoate typically involves the esterification of 4-methylpent-4-en-2-ynoic acid with 3-methylbutanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-Methylbutyl 4-methylpent-4-en-2-ynoate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 4-methylpent-4-en-2-ynoic acid and 3-methylbutanol.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids.
Scientific Research Applications
3-Methylbutyl 4-methylpent-4-en-2-ynoate has various applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methylbutyl 4-methylpent-4-en-2-ynoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester bond can be hydrolyzed by esterases, releasing the active components that exert biological effects. The compound may also interact with cellular pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-penten-2-one: An olefinic compound with a similar structure but different functional groups.
3-Methylpent-2-en-4-yn-1-ol: A compound with a similar carbon skeleton but different functional groups.
Uniqueness
3-Methylbutyl 4-methylpent-4-en-2-ynoate is unique due to its specific ester linkage and the presence of both alkyne and alkene groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
80220-86-6 |
---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
3-methylbutyl 4-methylpent-4-en-2-ynoate |
InChI |
InChI=1S/C11H16O2/c1-9(2)5-6-11(12)13-8-7-10(3)4/h10H,1,7-8H2,2-4H3 |
InChI Key |
ZVLGFHGQULIOLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C#CC(=C)C |
Origin of Product |
United States |
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